(pyridin-4-yl)methyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
(pyridin-4-yl)methyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-4-yl)methyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the isoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(pyridin-4-yl)methyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
(pyridin-4-yl)methyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (pyridin-4-yl)methyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (pyridin-2-yl)methyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- (pyridin-3-yl)methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Uniqueness
(pyridin-4-yl)methyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to the specific positioning of the fluorophenyl group and the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct pharmacological profiles and potential therapeutic applications.
Properties
IUPAC Name |
pyridin-4-ylmethyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-16-4-3-5-17(12-16)25-13-20(18-6-1-2-7-19(18)21(25)26)22(27)28-14-15-8-10-24-11-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVTFQMXQIGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)OCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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